

S-Adenosylhomocysteine: A Tool for Interrogating Histone Methylation

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Compound of Interest

Compound Name: *S-Inosylhomocysteine*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosylhomocysteine (SAH) is a crucial molecule in cellular methylation processes. As the byproduct of S-Adenosylmethionine (SAM)-dependent methyltransferase reactions, SAH is a potent competitive inhibitor of these enzymes, including histone methyltransferases (HMTs). The intracellular ratio of SAM to SAH is a critical determinant of cellular methylation potential. Elevated levels of SAH can lead to the inhibition of HMTs, resulting in alterations to the histone code and subsequent changes in gene expression. This makes SAH, and its modulators, powerful tools for studying the dynamics of histone methylation and for the development of novel therapeutic agents targeting epigenetic pathways.

These application notes provide a comprehensive overview of the use of SAH in histone methylation research, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experimental applications.

Mechanism of Action

Histone methylation is a dynamic post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression. Histone methyltransferases (HMTs) catalyze the transfer of a methyl group from the universal methyl donor, S-Adenosylmethionine

(SAM), to specific lysine or arginine residues on histone proteins. This reaction produces a methylated histone and S-Adenosylhomocysteine (SAH).

SAH is a potent product inhibitor of most SAM-dependent methyltransferases. It binds to the same active site as SAM, thus competitively inhibiting the binding of SAM and preventing the transfer of the methyl group. The cellular concentration of SAH is tightly regulated by the enzyme SAH hydrolase (SAHH), which catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAHH leads to an accumulation of intracellular SAH, a subsequent decrease in the SAM/SAH ratio, and broad inhibition of methyltransferases, including HMTs.

This inhibitory property of SAH can be exploited experimentally to study the functional consequences of reduced histone methylation. Researchers can either introduce SAH exogenously in in vitro assays or increase endogenous SAH levels in cellular models by using SAHH inhibitors like 3-deazaneplanocin A (DZNep).

Data Presentation

Quantitative Inhibition of Histone Methyltransferases by S-Adenosylhomocysteine

The inhibitory potency of SAH varies among different histone methyltransferases. The following table summarizes the inhibition constants (K_i) of SAH for a selection of HMTs. This data is critical for designing in vitro experiments and for understanding the potential cellular targets of SAH-mediated inhibition.

Histone Methyltransferase	Substrate	Ki (μM) of SAH	Reference
DOT1L	Histone H3	0.16	
CARM1 (PRMT4)	0.40		
PRMT1	0.86		
G9a (EHMT2)	0.57		
SUV39H1	4.9		
SET7/9	290	[1]	
PRMT5	1.2	[1]	

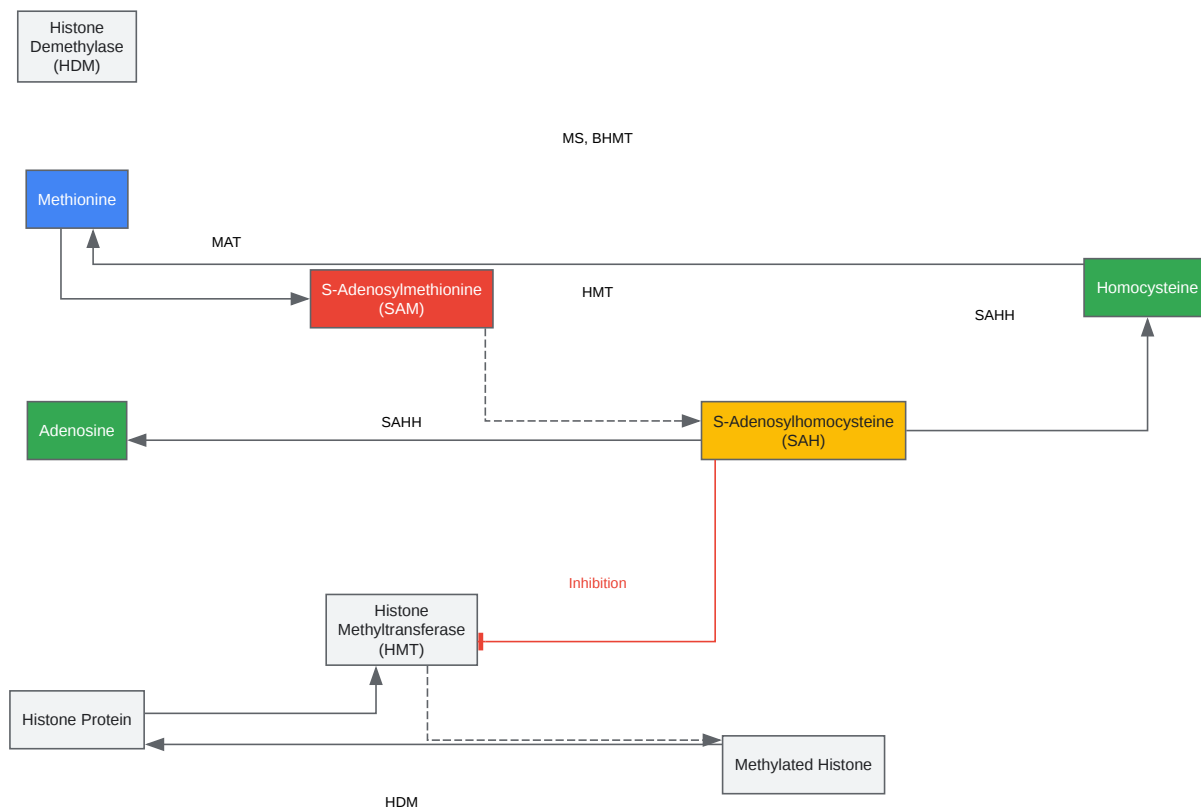
Cellular Effects of SAH Hydrolase Inhibition on Histone Methylation

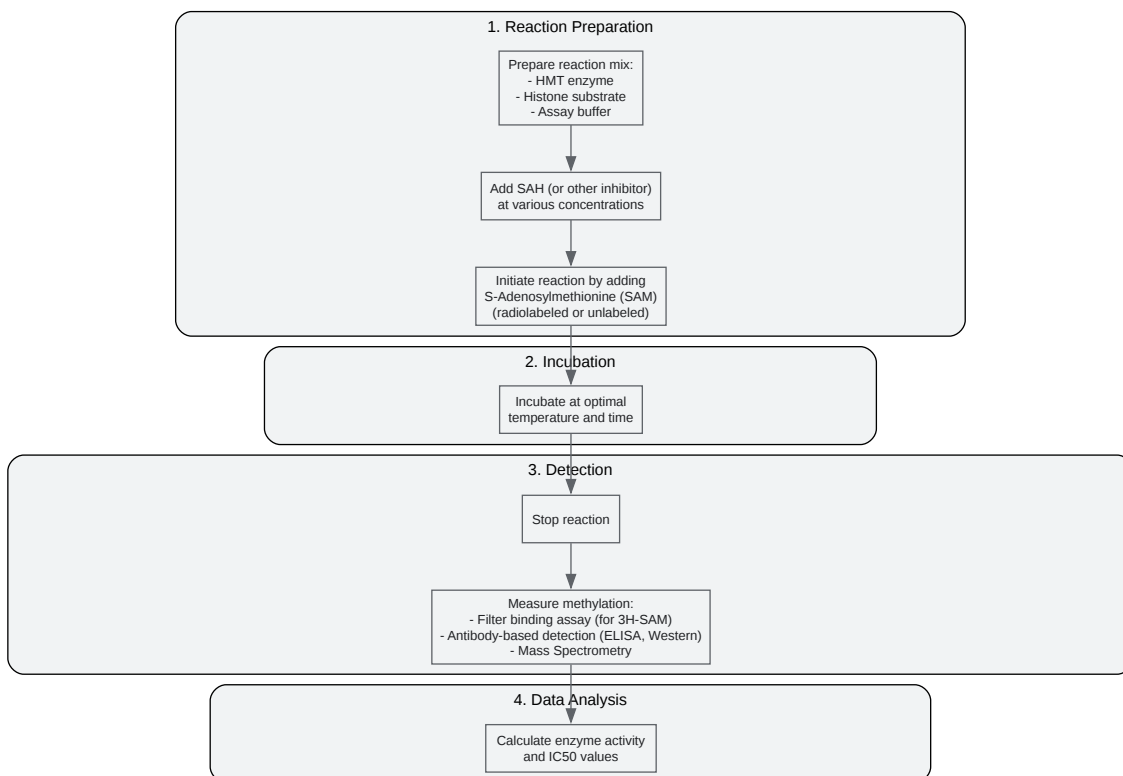
Inhibition of SAH hydrolase by compounds such as 3-deazaneplanocin A (DZNep) leads to a global decrease in histone methylation. The table below provides examples of the observed changes in specific histone methylation marks in different cell lines upon DZNep treatment.

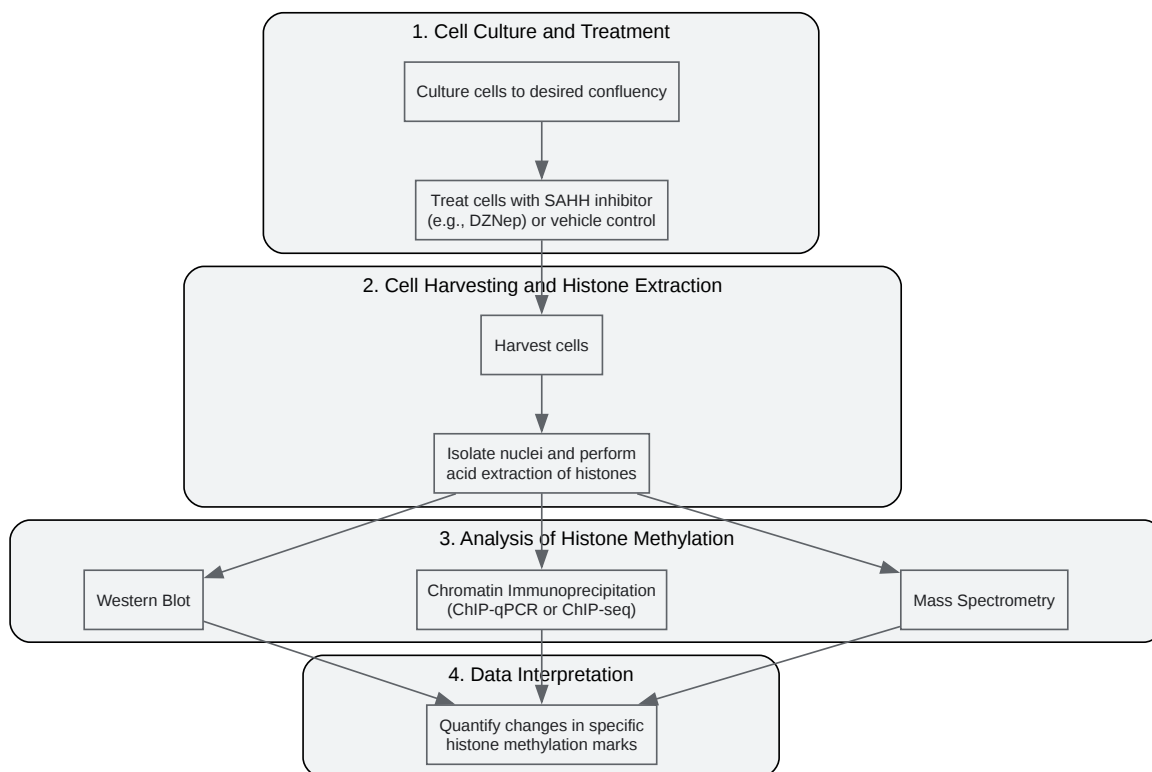
Cell Line	Treatment	Histone Mark	Change in Methylation	Reference
HL-60 (Human promyelocytic leukemia)	1 μ M DZNep for 24h	H3K27me3	~40% decrease	[2]
OCI-AML3 (Human acute myeloid leukemia)	1 μ M DZNep for 24h	H3K27me3	~40% decrease	[2]
HL-60 (Human promyelocytic leukemia)	1 μ M DZNep for 24h	H3K4me3	Increase	[2]
SW1353 (Human chondrosarcoma)	1 μ M DZNep for 48h	H3K36me3	Decrease	[3]
JJ012 (Human chondrosarcoma)	1 μ M DZNep for 48h	H4K20me3	Decrease	[3]
A/J Mouse Lung Tumors	Chronic DZNep treatment	EZH2 levels	Decrease	[2]
A/J Mouse Lung Tumors	Chronic DZNep treatment	H3K27me3 levels	Decrease	[2]
CCl4-induced fibrotic mouse liver	DZNep treatment	H3K36me3, H3K4me3, H3K9me3	Decrease	[4]

Signaling Pathway and Experimental Workflows

One-Carbon Metabolism and Histone Methylation Pathway







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